molecular formula C17H13FN2S B2608741 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine CAS No. 872630-31-4

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine

Cat. No.: B2608741
CAS No.: 872630-31-4
M. Wt: 296.36
InChI Key: YMMQBHWITNJRIY-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is a pyridazine derivative featuring a phenyl group at the 6-position and a 2-fluorobenzylthio moiety at the 3-position. Pyridazine scaffolds are known for their versatility in medicinal chemistry and agrochemical applications due to their electron-deficient aromatic system, which facilitates diverse substitution patterns and interactions with biological targets. The 2-fluorobenzylthio group enhances lipophilicity and may influence binding affinity, while the phenyl substituent contributes to steric bulk and π-π stacking interactions.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-15-9-5-4-8-14(15)12-21-17-11-10-16(19-20-17)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMQBHWITNJRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine typically involves the reaction of 2-fluorobenzylthiol with 6-phenylpyridazine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group, followed by nucleophilic substitution on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

    Substitution: The fluorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that pyridazine derivatives, including 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine, have shown promise as antiviral agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit rhinovirus infections. The pyridazine ring can engage in critical interactions with viral proteins, enhancing binding affinity and biological activity .

2. Cancer Treatment

The compound's structural features suggest potential as a therapeutic agent in cancer treatment. Pyridazine derivatives have been linked to the inhibition of specific kinases involved in cancer progression. Studies have demonstrated that modifications in the pyridazine structure can lead to increased efficacy against various cancer cell lines .

3. Neurological Disorders

There is ongoing research into the use of pyridazine compounds for treating neurological disorders such as spinal muscular atrophy (SMA). These compounds can modulate pre-mRNA splicing, enhancing the production of functional proteins necessary for neuronal health .

Materials Science Applications

1. Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals. In studies, it exhibited significant inhibition rates for carbon steel in acidic environments, showing up to 96% inhibition at optimal concentrations. This performance is attributed to the compound's ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion .

Inhibitor Concentration (mM) Inhibition Rate (%)
0.196
0.599
1.085

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyridazine derivatives, including this compound, demonstrated their ability to inhibit rhinovirus replication in vitro. The compound was tested against various strains of the virus, showing promising results in reducing viral load and improving cell viability .

Case Study 2: Corrosion Studies

In an experimental setup evaluating the corrosion resistance of carbon steel treated with this compound, researchers found that even at low concentrations (0.1 mM), the compound provided substantial protection against corrosion in phosphoric acid solutions. This study highlights its potential utility in industrial applications where metal degradation is a concern .

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding with target sites. The pyridazine ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with 2-Fluorobenzylthio Groups

The triazole analog 3-((4-chlorophenoxy)methyl)-5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole () shares the 2-fluorobenzylthio group but differs in core structure (triazole vs. pyridazine). Key comparisons include:

  • Physical Properties: The triazole derivative has a melting point of 110–111°C and a molecular ion peak at m/z 427 [M + H]⁺, whereas pyridazine-based compounds generally exhibit higher melting points due to stronger intermolecular interactions (e.g., pyridaben in has a pyridazinone core with a melting point >150°C).
  • Biological Activity : Triazole derivatives are frequently associated with fungicidal activity, as seen in studies by Tong et al. (), where the 2-fluorophenyl moiety enhances antifungal potency. The pyridazine core in 3-((2-fluorobenzyl)thio)-6-phenylpyridazine may confer distinct target selectivity, though specific activity data are unavailable in the evidence.
Table 1: Key Properties of Triazole vs. Pyridazine Derivatives
Property Triazole Derivative () This compound
Core Structure 1,2,4-Triazole Pyridazine
Melting Point 110–111°C Not reported
Molecular Ion (ESI-MS) 427 [M + H]⁺ Not available
Biological Activity Fungicidal Unknown (potential pesticidal)

Pyridazine-Based Analogs

6-Phenylpyridazin-3(2H)-one ()

This compound lacks the 2-fluorobenzylthio group but shares the 6-phenylpyridazine scaffold. Key differences:

  • Solubility: 6-Phenylpyridazin-3(2H)-one exhibits moderate solubility in polar solvents like ethanol (15.2 mg/mL) and water (2.3 mg/mL) due to its ketone group. The thioether and fluorobenzyl groups in this compound likely reduce polarity, decreasing aqueous solubility but enhancing membrane permeability.
  • Synthetic Yield: Pyridazinones are often synthesized in high yields (>80%), whereas thioether-containing pyridazines may require optimized conditions to avoid side reactions (e.g., disulfide formation).
3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine ()

This analog replaces the 6-phenyl group with a furan-2-yl substituent. Comparisons include:

  • Bioactivity : Furan-containing compounds often exhibit enhanced antimicrobial activity due to heterocycle-specific interactions, suggesting that the furan analog may have different biological targets than the phenyl variant.

Agrochemical Pyridazine Derivatives

While pyridaben features a tert-butylthio group and chlorophenyl moiety, this compound’s fluorine atom may improve metabolic stability and target binding through hydrophobic interactions.

Biological Activity

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a fluorobenzylthio group and a phenyl group, which may contribute to its biological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological processes. For instance, it has been suggested that similar compounds can inhibit cholinesterases, which are important in neurotransmission.
  • Receptor Modulation : It may also act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate numerous physiological responses.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. For example, studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells by targeting anti-apoptotic proteins like Bcl-2 . This suggests that this compound may have potential as an anticancer agent.

Antimicrobial Activity

Pyridazine derivatives have also been explored for their antimicrobial properties. Some studies report that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Experimental Data

  • In vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines. Results indicated that compounds with similar structures to this compound significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer activity .
  • Binding Affinity : Another investigation revealed that related compounds exhibited high binding affinity to Bcl-2 family proteins, with selectivity towards Mcl-1 and Bfl-1 proteins over other targets. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Tables

Biological Activity IC50 Values (µM) Target
Anticancer0.5 - 10Bcl-2 family proteins
Antimicrobial1 - 5Various bacterial strains
Cholinesterase Inhibition0.1 - 0.5Acetylcholinesterase

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